![molecular formula C14H18F3N5O2S B2939789 N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide CAS No. 2097937-05-6](/img/structure/B2939789.png)

N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

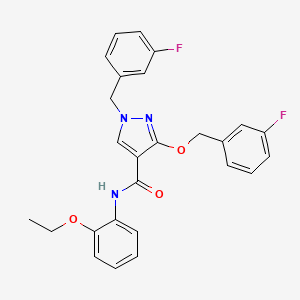

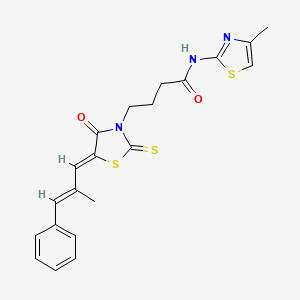

“N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide” is a compound that contains a 1,2,4-triazolo[4,3-a]pyridine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . The compound also contains a trifluoromethyl group and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,3-a]pyridine core, a trifluoromethyl group, and a sulfonamide group . The InChI code for this compound is 1S/C8H11F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h5H,1-4,12H2 .Scientific Research Applications

Cancer Cell Line Inhibition

Compounds with the [1,2,4]triazolo[4,3-a]pyridine structure have been evaluated for their inhibitory effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). They have shown potential as c-Met kinase inhibitors, which play a role in cancer cell growth and survival .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activities. They have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, with structure–activity relationships suggesting that certain moieties enhance antibacterial properties .

Anticonvulsant Drug Application

Some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs. These compounds can be used in the treatment of seizure disorders by modulating neurological activity .

GlyT1 Inhibition

GlyT1 inhibitors are used to modulate glycine levels in the central nervous system and have implications in treating disorders such as schizophrenia. Triazolo derivatives have been explored for their role as GlyT1 inhibitors .

Anti-HIV-1 Reagent

The trifluoromethyl group in triazole derivatives has been utilized in the development of anti-HIV-1 reagents. These compounds can potentially interfere with the replication cycle of HIV-1 .

NK1-Receptor Ligand

NK1-receptor ligands are important in pain management and the treatment of depression and anxiety. Triazolo derivatives have been investigated for their potential use as NK1-receptor ligands .

Enzyme Inhibition

Triazolo derivatives have been studied for their enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors. These enzymes are targets for various therapeutic applications such as glaucoma treatment and Alzheimer’s disease management .

Antimicrobial Activity

In addition to antibacterial properties, triazolo derivatives also exhibit broader antimicrobial activities against various pathogens, making them candidates for developing new antimicrobial agents .

Future Directions

Mechanism of Action

Target of Action

Compounds with a triazolo-pyridine scaffold are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their ability to accept and donate hydrogen bonds .

Mode of Action

The mode of action of these compounds often involves specific interactions with target receptors. For instance, some compounds inhibit enzymes like carbonic anhydrase and cholinesterase .

Biochemical Pathways

The affected pathways depend on the specific targets of the compound. For example, inhibition of carbonic anhydrase can affect fluid balance and respiration, while inhibition of cholinesterase can impact nerve signal transmission .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds can vary widely and would depend on their specific chemical structure. In silico pharmacokinetic and molecular modeling studies are often used to predict these properties .

Result of Action

The molecular and cellular effects of these compounds can be diverse, depending on their specific targets and modes of action. For example, anticancer effects might involve inhibition of cell proliferation or induction of apoptosis .

properties

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]azepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N5O2S/c15-14(16,17)11-6-5-9-22-12(19-20-13(11)22)10-18-25(23,24)21-7-3-1-2-4-8-21/h5-6,9,18H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCMDFVFCWULBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939711.png)

![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2939716.png)

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)

![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)